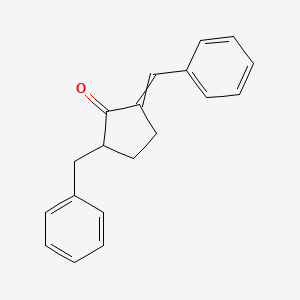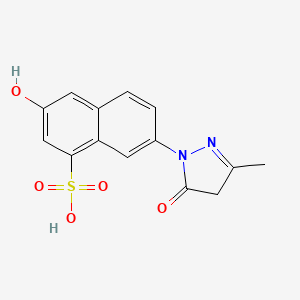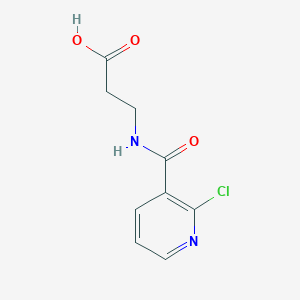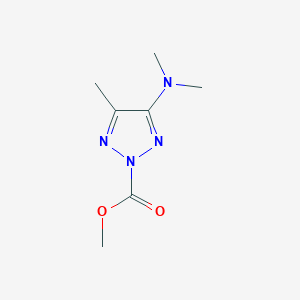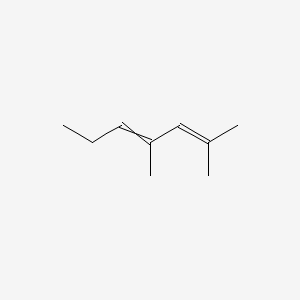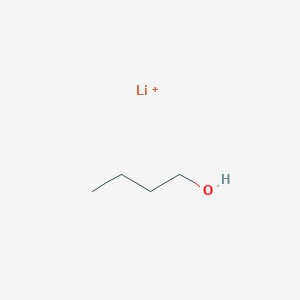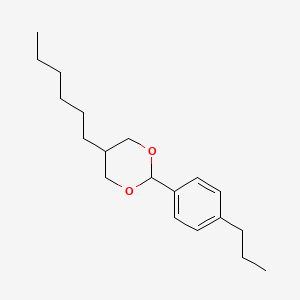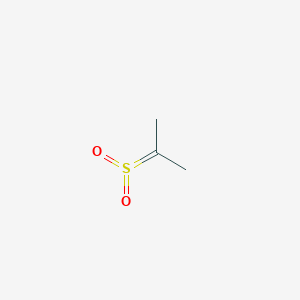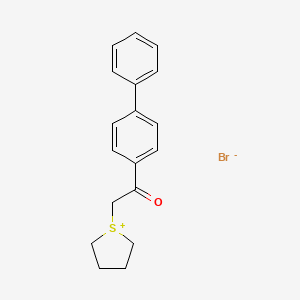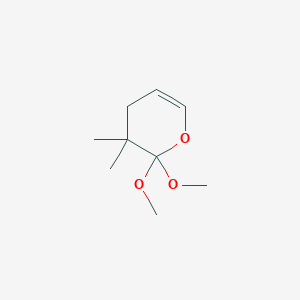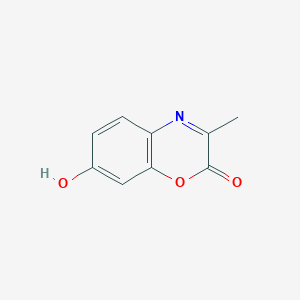
7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are found in various plants, particularly in the Poaceae family. They play a significant role in plant defense mechanisms against pests and pathogens.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with methyl chloroformate, followed by cyclization to form the benzoxazinone ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
化学反応の分析
Types of Reactions: 7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
科学的研究の応用
7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in plant defense mechanisms.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets. In plants, it acts as a defense compound by deterring herbivores and inhibiting the growth of pathogens. The compound can also function as a signaling molecule, triggering other defense responses in plants .
類似化合物との比較
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA): Another benzoxazinone with similar biological activities.
2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA): Known for its role in plant defense.
Uniqueness: 7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical properties and biological activities compared to other benzoxazinones.
特性
CAS番号 |
73123-38-3 |
|---|---|
分子式 |
C9H7NO3 |
分子量 |
177.16 g/mol |
IUPAC名 |
7-hydroxy-3-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C9H7NO3/c1-5-9(12)13-8-4-6(11)2-3-7(8)10-5/h2-4,11H,1H3 |
InChIキー |
ZRSAXNJCDCNGSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
